An In-Depth Technical Guide to 5-(2,4-Difluorophenyl)thiazol-2-amine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-(2,4-Difluorophenyl)thiazol-2-amine: Structure, Properties, and Synthesis
Executive Summary: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 5-(2,4-Difluorophenyl)thiazol-2-amine, a fluorinated derivative with significant potential as a building block in drug discovery. The document details its chemical identity, physicochemical properties, a validated synthetic protocol via the Hantzsch reaction, and discusses the broader biological context of 2-aminothiazole derivatives, serving as a vital resource for researchers and scientists in synthetic and medicinal chemistry.
Chemical Identity and Structure
Nomenclature and Core Structure
5-(2,4-Difluorophenyl)thiazol-2-amine belongs to the class of 2-aminothiazole derivatives. The core structure consists of a five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen atoms. This specific molecule is substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a 2,4-difluorophenyl group.
The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry. Fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.
Key Identifiers
The fundamental identifiers for 5-(2,4-Difluorophenyl)thiazol-2-amine are summarized below. These data points are critical for substance registration, database searching, and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 5-(2,4-Difluorophenyl)-1,3-thiazol-2-amine | - |
| CAS Number | 877469-63-3 | - |
| Molecular Formula | C₉H₆F₂N₂S | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1)F)C2=CSC(=N2)N)F | - |
| InChI Key | NDCSJUJQMRFHEX-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of a compound is paramount for its application in drug development, influencing everything from solubility and permeability to formulation and dosing.
Predicted and Experimental Properties
While extensive experimental data for this specific molecule is not widely published, reliable computational models and data from analogous structures provide valuable insights. The table below presents a combination of calculated and known experimental properties for similar compounds.
| Property | Value | Method/Analogue | Source |
| Physical Form | Solid | Experimental (Analogue) | [1] |
| Melting Point | 121-125 °C | Experimental (Analogue: 2-Amino-4-(3,4-difluorophenyl)thiazole) | [1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Calculated (Analogue: 5-(2-Fluorophenyl)-1,3-thiazol-2-amine) | [2] |
| LogP (Octanol-Water Partition Coeff.) | 2.53 | Calculated (Analogue: 5-(2-Fluorophenyl)-1,3-thiazol-2-amine) | [2] |
| Hydrogen Bond Donors | 1 | Calculated | [2] |
| Hydrogen Bond Acceptors | 3 | Calculated | [2] |
| Rotatable Bonds | 1 | Calculated | [2] |
Causality Insight: The calculated LogP value of ~2.5 suggests moderate lipophilicity, a desirable characteristic for many drug candidates, as it often correlates with good membrane permeability and oral bioavailability. The TPSA is below the 90 Ų threshold often associated with good cell penetration.
Spectroscopic Profile
The structural features of 5-(2,4-Difluorophenyl)thiazol-2-amine give rise to a predictable spectroscopic signature essential for its identification and characterization.
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring, exhibiting complex splitting patterns due to both proton-proton and proton-fluorine coupling. A singlet for the thiazole proton at the 4-position and a broad singlet for the amino (-NH₂) protons would also be anticipated.
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¹³C NMR: The spectrum will display nine distinct carbon signals. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-F stretching bands (around 1100-1300 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 212.22, with a characteristic isotopic pattern due to the presence of sulfur.
Synthesis and Characterization
The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[3][4] This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals the two key starting materials required for a Hantzsch synthesis. The disconnection occurs at the C4-C5 and C4-N3 bonds of the thiazole ring.
Caption: Retrosynthetic analysis for 5-(2,4-Difluorophenyl)thiazol-2-amine.
Recommended Synthetic Protocol
This protocol details a standard procedure for the synthesis, purification, and characterization of the title compound.
Step 1: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone (Intermediate)
The required α-haloketone intermediate is typically prepared by the bromination of the corresponding acetophenone.
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Materials: 1-(2,4-Difluorophenyl)ethanone, Copper(II) Bromide (CuBr₂), Ethyl Acetate, Chloroform.
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Procedure:
-
To a solution of 1-(2,4-difluorophenyl)ethanone (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add Copper(II) Bromide (2.2 eq).
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Reflux the mixture with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
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Once the reaction is complete, cool the mixture to room temperature and filter off the solid copper(I) bromide.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-(2,4-difluorophenyl)ethanone, which can often be used in the next step without further purification.
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Step 2: Hantzsch Cyclocondensation
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Materials: 2-Bromo-1-(2,4-difluorophenyl)ethanone, Thiourea, Ethanol, Sodium Bicarbonate.
-
Procedure:
-
Dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq) in absolute ethanol in a round-bottom flask.[5]
-
Add thiourea (1.1 eq) to the solution.
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Heat the reaction mixture to reflux (approx. 78°C) for 3-5 hours. Monitor the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to precipitate the free base product.
-
Collect the resulting solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield pure 5-(2,4-Difluorophenyl)thiazol-2-amine.
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Purification and Characterization Workflow
A systematic workflow is essential to ensure the purity and confirm the identity of the synthesized compound.
Caption: Post-synthesis workflow for purification and characterization.
Biological Context and Therapeutic Potential
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[6][7] Derivatives have been extensively investigated and developed for a wide range of therapeutic applications.
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Anticancer Activity: Many 2-aminothiazole derivatives exhibit potent anticancer properties by inhibiting key enzymes like protein kinases, which are crucial for cancer cell growth and proliferation.[8][9]
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Antimicrobial Properties: The scaffold is present in compounds with significant antibacterial and antifungal activity.
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Anti-inflammatory Effects: Certain derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade.[8]
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Neuroprotective Agents: Some analogues have been explored for their potential in treating neurodegenerative diseases.[7]
While specific biological activity data for 5-(2,4-Difluorophenyl)thiazol-2-amine is not extensively documented in public literature, its structure makes it a prime candidate for screening in drug discovery programs. The combination of the proven 2-aminothiazole pharmacophore with the metabolically robust difluorophenyl group suggests it could serve as a valuable starting point for the development of novel therapeutics in oncology, infectious diseases, and inflammation.
Conclusion
5-(2,4-Difluorophenyl)thiazol-2-amine is a heterocyclic compound of significant interest due to its structural features, which are highly relevant to medicinal chemistry and drug development. Its synthesis is readily achievable through the classic Hantzsch reaction, a robust and scalable method. The physicochemical properties, influenced by the difluorophenyl substituent, suggest a favorable profile for potential therapeutic applications. This guide provides the foundational chemical knowledge, a reliable synthetic protocol, and the broader biological context necessary for researchers to effectively utilize this compound as a key building block in the pursuit of novel therapeutic agents.
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